(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the pivaloylimino group and the esterification to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions that yield the thiazole core structure. The use of pivaloyl derivatives enhances the stability and bioactivity of the resulting compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with a thiazole moiety have shown potent inhibitory effects against various pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 μM |
3g | Escherichia coli | 0.21 μM |
3g | Candida albicans | 0.83 μM |
3f | Micrococcus luteus | Moderate Activity |
These compounds demonstrated selective action against Gram-positive and Gram-negative microorganisms, with some exhibiting antifungal activity against Candida species .
Cytotoxicity Studies
The cytotoxic effect of this compound was evaluated using MTT assays on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). Results indicated that while the compound showed lower toxicity in BALB/c 3T3 cells, it was more effective in inhibiting cell proliferation in HaCat cells .
Table 2: Cytotoxicity Results on Cell Lines
Cell Line | IC50 Value (μM) |
---|---|
HaCat | Varies |
BALB/c 3T3 | Higher than HaCat |
Molecular docking studies suggest that this compound interacts with critical bacterial enzymes such as DNA gyrase and MurD. These interactions are facilitated by hydrogen bonds and pi-pi stacking interactions within the active sites of these enzymes, which are crucial for bacterial survival and replication .
Figure 1: Binding Interactions
Illustrations from docking studies indicate significant binding energies comparable to established antibiotics like ciprofloxacin, suggesting a promising antibacterial profile for this compound.
Case Studies
In a comparative study on thiazole derivatives, compound 3g was highlighted for its exceptional antibacterial activity against clinical strains of various pathogens. This study emphasizes the importance of structural modifications in enhancing biological activity while maintaining low toxicity profiles .
Properties
IUPAC Name |
methyl 2-[2-(2,2-dimethylpropanoylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-10-7-11(2)14-12(8-10)19(9-13(20)22-6)16(23-14)18-15(21)17(3,4)5/h7-8H,9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBFRNUWRQVNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C(C)(C)C)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.